molecular formula C11H11ClN2OS B14218055 1-(4-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone

1-(4-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone

Cat. No.: B14218055
M. Wt: 254.74 g/mol
InChI Key: ZAYVCPCJSYHESD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone is a synthetic organic compound that features a chlorophenyl group and a thiazolidinone ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization to form the thiazolidinone ring. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
  • Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe for studying biological systems.

    Medicine: Investigated for its potential pharmacological activities, such as antimicrobial or anticancer properties.

    Industry: Used in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolidinone ring and the chlorophenyl group could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone: Unique due to the presence of both a chlorophenyl group and a thiazolidinone ring.

    1-(4-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)propanone: Similar structure but with a propanone group instead of ethanone.

    1-(4-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)butanone: Similar structure but with a butanone group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone

InChI

InChI=1S/C11H11ClN2OS/c12-9-3-1-8(2-4-9)10(15)7-14-5-6-16-11(14)13/h1-4,13H,5-7H2

InChI Key

ZAYVCPCJSYHESD-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N)N1CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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